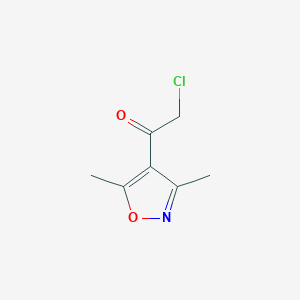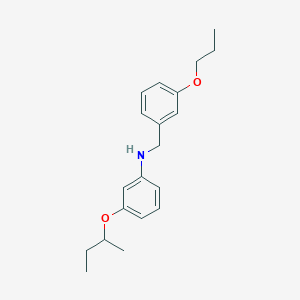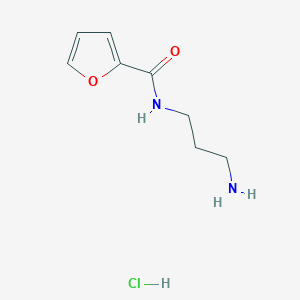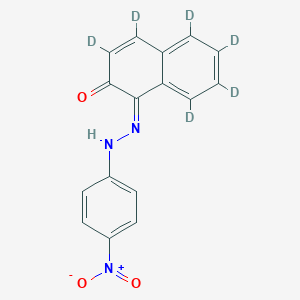![molecular formula C12H17Cl2NO2 B1451214 N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine CAS No. 1040686-72-3](/img/structure/B1451214.png)
N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine
説明
“N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” is a chemical compound with the molecular formula C12H17Cl2NO2 and a molecular weight of 278.17 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” are characterized by its molecular weight (278.17) and molecular formula (C12H17Cl2NO2) . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I have.科学的研究の応用
Wastewater Treatment and Environmental Remediation
Research has demonstrated that compounds within the 2,4-D family, including derivatives like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, are significant in the context of wastewater treatment from pesticide production industries. These compounds, due to their toxicological profiles, necessitate advanced treatment methods to prevent environmental contamination. Studies suggest that biological processes combined with granular activated carbon filtration are effective in removing up to 80-90% of such pollutants from high-strength wastewaters, potentially producing high-quality effluents suitable for release or reuse in environmental applications (Goodwin et al., 2018).
Soil Sorption and Agricultural Implications
The sorption behavior of phenoxy herbicides, including derivatives similar to N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, has been a subject of extensive study. These studies are crucial for understanding the environmental fate of these chemicals in agricultural settings. Research findings indicate that soil organic matter and iron oxides play a significant role in the sorption of these herbicides, which has direct implications for their mobility, bioavailability, and degradation in soil environments. This understanding aids in predicting the environmental impact of their agricultural use and developing strategies to mitigate potential risks (Werner et al., 2012).
Microbial Biodegradation
Another critical area of research focuses on the microbial degradation of phenoxy herbicides. Studies highlight the role of microorganisms in breaking down compounds like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, thereby mitigating their environmental impact. This research is foundational for bioremediation efforts, aiming to harness microbial communities to detoxify environments contaminated with such herbicides. It emphasizes the potential for developing microbial treatments or bioaugmentation strategies to clean up pesticide-contaminated sites (Magnoli et al., 2020).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-9(8-15-5-6-16-2)17-12-4-3-10(13)7-11(12)14/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDJBHBXMBEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCOC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)


![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)


